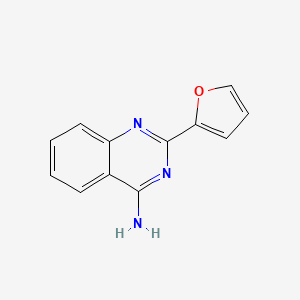

4-Amino2-(2-furyl)quinazoline

Description

BenchChem offers high-quality 4-Amino2-(2-furyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino2-(2-furyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-(furan-2-yl)quinazolin-4-amine |

InChI |

InChI=1S/C12H9N3O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H,(H2,13,14,15) |

InChI Key |

LESYNPPCEGBQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-2-(2-furyl)quinazoline mechanism of action adenosine receptors

4-Amino-2-(2-furyl)quinazoline (CGS 15943): Comprehensive Mechanism of Action and Polypharmacological Profiling

As a Senior Application Scientist, I approach pharmacological profiling with the understanding that small molecules rarely operate in a vacuum. 4-Amino-2-(2-furyl)quinazoline, universally recognized in the literature as CGS 15943 , was originally celebrated as a breakthrough in purinergic receptor pharmacology. However, modern functional genomics and kinase profiling have revealed a complex polypharmacological landscape. This whitepaper deconstructs the canonical and non-canonical mechanisms of CGS 15943, providing researchers with the causal logic and self-validating protocols necessary to deploy this compound effectively in drug development and molecular biology.

The Structural Advantage: Moving Beyond Xanthines

Historically, adenosine receptor antagonism was dominated by methylxanthines like caffeine and theophylline. However, xanthines inherently inhibit phosphodiesterases (PDEs), which prevents the breakdown of cyclic AMP (cAMP). Because adenosine receptors themselves modulate cAMP levels, using a PDE inhibitor to study them creates a confounding feedback loop.

CGS 15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) was the first non-xanthine adenosine receptor antagonist discovered ()[1]. As a triazoloquinazoline derivative, it completely lacks PDE inhibitory activity, offering a highly specific, "clean" pharmacological profile for isolating receptor-mediated signaling[1].

Canonical Mechanism: Pan-Adenosine Receptor Antagonism

CGS 15943 acts as a potent, competitive antagonist at the orthosteric binding site of all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) ().

Adenosine receptors are G-protein coupled receptors (GPCRs). A1 and A3 receptors are Gi/o-coupled (inhibiting adenylyl cyclase to decrease cAMP), while A2A and A2B are Gs-coupled (stimulating adenylyl cyclase to increase cAMP)[2]. By occupying these receptors with high affinity, CGS 15943 blocks endogenous adenosine from binding, thereby neutralizing both the suppression and the stimulation of adenylyl cyclase.

Canonical mechanism of CGS 15943 blocking GPCR-mediated cAMP modulation.

Non-Canonical Mechanisms: Polypharmacology and Off-Target Effects

Advanced screening has demonstrated that CGS 15943 possesses significant off-target activities that are highly relevant to oncology and stem cell research.

PI3K/Akt Pathway Inhibition

Kinase profiling reveals that CGS 15943 directly inhibits the catalytic subunit of the class IB phosphoinositide 3-kinase (PI3K) isoform, p110γ, with an IC50 of 1.1 μM ()[3]. By blocking p110γ, CGS 15943 prevents the generation of PIP3, thereby suppressing the recruitment and phosphorylation of Akt at residues Ser473 and Thr308[3]. This mechanism effectively halts the proliferation of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cells in vitro ()[4],[5].

Off-target inhibition of the PI3K/Akt signaling pathway by CGS 15943.

BMP-4 Synergism and Osteogenic Differentiation

CGS 15943 acts as a bone morphogenetic protein 4 (BMP-4) mimetic, stimulating osteogenic differentiation. Mechanistically, this is driven by its selective inhibition of casein kinase 1 (CK1) and PI3K isoforms, which subsequently amplifies SMAD protein abundancy and downstream pro-osteogenic transcriptional signaling ()[6],[7].

Aryl Hydrocarbon Receptor (AHR) Activation

Emerging functional genomics data indicate that CGS 15943 exhibits potent, off-target cytotoxicity against FOXA1-high cancer cell lines[8]. CRISPR/Cas9 modifier screens confirmed that this selective killing is mediated through the unexpected activation of the aryl hydrocarbon receptor (AHR) and its nuclear partner ARNT, leading to the massive induction of p450 enzymes (CYP1A1/CYP1B1) and subsequent DNA double-strand breaks ()[8].

Quantitative Pharmacodynamics

The following table synthesizes the binding affinities and inhibitory concentrations of CGS 15943 across its known targets, providing a rapid reference for dose-finding studies.

| Target | Affinity/Activity | Assay System | Reference |

| Adenosine A1 Receptor | Ki = 3.5 nM | Radioligand Binding (CHO cells) | ,[4] |

| Adenosine A2A Receptor | Ki = 4.2 nM | Radioligand Binding (CHO cells) | ,[4] |

| Adenosine A2B Receptor | Ki = 16.0 nM | Radioligand Binding (CHO cells) | ,[4] |

| Adenosine A3 Receptor | Ki = 50.0 nM | Radioligand Binding (CHO cells) | [4] |

| PI3K p110γ | IC50 = 1.1 μM | Kinase Profiling Assay | [3],[9] |

| PI3K p110δ | IC50 = 8.47 μM | Kinase Profiling Assay | [3],[9] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental designs must be self-validating. Below are the definitive protocols for evaluating CGS 15943, complete with causality checks explaining why specific methodological choices are made.

Protocol 1: Intracellular Signaling (PI3K/Akt) Validation via Western Blot

Causality Check: We serum-starve cells prior to treatment. Serum contains a chaotic mixture of growth factors that constitutively hyperactivate PI3K. Starvation establishes a quiescent baseline, ensuring that any reduction in Akt phosphorylation is directly attributable to CGS 15943's inhibition of p110γ, rather than receptor tyrosine kinase (RTK) desensitization.

-

Cell Culture & Starvation: Seed HCC cells (e.g., SK-Hep-1) in 6-well plates. Once 70% confluent, wash twice with PBS and incubate in serum-free media for 12 hours.

-

Compound Preparation: Reconstitute CGS 15943 in DMSO to a 10 mM stock. Dilute in culture media to working concentrations (0, 5, 10, 20 μM). Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity[9].

-

Treatment: Treat cells for 24 hours to allow for complete intracellular kinase inhibition[9].

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve fragile phospho-Ser473 Akt epitopes).

-

Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., ERK2)[3].

-

Quantification: Perform densitometric analysis, normalizing the p-Akt signal to total Akt to confirm true kinase inhibition rather than non-specific protein degradation.

Self-validating experimental workflow for assessing intracellular kinase inhibition.

Protocol 2: Radioligand Displacement Assay for Adenosine Receptors

Causality Check: We utilize isolated cell membranes rather than whole cells. Whole cells can internalize GPCRs upon ligand binding, skewing affinity calculations. Furthermore, we pre-treat membranes with Adenosine Deaminase (ADA). Endogenous adenosine tightly binds these receptors; ADA degrades it into inosine, freeing the orthosteric site and preventing false-positive competitive shifts.

-

Membrane Preparation: Homogenize CHO cells expressing human A2A receptors in ice-cold Tris-HCl buffer. Centrifuge at 100,000 x g to isolate the membrane fraction.

-

ADA Pre-treatment: Incubate membranes with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C.

-

Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM of the radioligand [3H]-SCH58261 (a selective A2A antagonist), and varying concentrations of CGS 15943 (10^-11 to 10^-5 M).

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

-

Scintillation: Wash filters, add scintillation cocktail, and count radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

References

-

CGS-15943 - Wikipedia Source: Wikipedia URL:[Link]

-

Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway Source: PubMed Central (PMC) URL:[Link]

-

Abstract 3400: Adenosine receptor antagonists exhibit potent and selective off-target killing of FOXA1-high cancers Source: AACR Journals URL:[Link]

-

Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

- 1. CGS-15943 - Wikipedia [en.wikipedia.org]

- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 3. Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CGS 15943 | Adenosine Receptor | PI3K | TargetMol [targetmol.com]

Structure-Activity Relationship of 2-Furyl Quinazoline Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, characterized by its remarkable versatility and ability to bind competitively to the ATP-binding pockets of various kinases. When functionalized with a 2-furyl moiety, the pharmacological trajectory of the quinazoline core shifts dramatically based on the regiochemistry of the substitution. Historically, 2-(5-nitro-2-furyl)quinazolines were pioneered as potent antimicrobial agents[1][2]. In modern oncology, placing the furan ring at the C-6 position of a 4-anilinoquinazoline core—exemplified by the blockbuster drug lapatinib—has yielded potent, dual epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors[3][4].

This whitepaper dissects the structure-activity relationship (SAR) of 2-furyl quinazoline derivatives, detailing the mechanistic rationale behind their design, providing self-validating experimental protocols for their evaluation, and synthesizing quantitative data to guide future drug development.

The 2-Furyl Quinazoline Pharmacophore: Evolution & SAR Logic

Historical Context: Antimicrobial Nitrofurans

In the 1960s, the synthesis of 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives revealed a new class of broad-spectrum antibacterial agents[1]. The most notable derivative, Nifurquinazol , features a diethanolamine group at the C-4 position and a 5-nitrofuran ring at the C-2 position[2].

-

Mechanism of Action: The antimicrobial activity is driven by the 5-nitro group on the furan ring. Bacterial nitroreductases catalyze the reduction of the nitro group, generating highly reactive electrophilic intermediates that induce fatal DNA strand breaks[5].

-

SAR Insights:

-

Steric Bulk: Bulky substituents at the 2-position of the furan ring sterically hinder the molecule's ability to penetrate bacterial cell walls, significantly reducing efficacy against Gram-negative bacteria[5].

-

Solubility: The inclusion of a 4-bis(2-hydroxyethyl)amino group (as seen in nifurquinazol) enhances aqueous solubility, optimizing the pharmacokinetic profile without disrupting the planar geometry required for nitroreductase binding[1][2].

-

Modern Oncology: Dual EGFR/HER2 Tyrosine Kinase Inhibitors

The modern era of 2-furyl quinazolines is defined by the 4-anilinoquinazoline scaffold, where the furan ring is shifted to the C-6 position. Lapatinib is the prototypical molecule in this class, acting as a reversible, ATP-competitive inhibitor of both EGFR (ErbB1) and HER2 (ErbB2)[3][6].

-

The C-4 Anilino Group: The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety binds deep within the hydrophobic pocket of the kinase ATP-binding site. The bulky fluorobenzyloxy tail forces the kinase into an inactive conformation, dictating the drug's slow off-rate[7].

-

The C-6 Furan Spacer: The furan ring at C-6 acts as a rigid, planar spacer. Unlike flexible alkyl chains, the furan ring geometrically projects the C-5 substituent out of the catalytic cleft and into the solvent-exposed region. Furthermore, the furan oxygen acts as a weak hydrogen bond acceptor, stabilizing the molecule within the narrow kinase hinge region[4].

-

Furan C-5 Substitution: In lapatinib, the 2-methylsulfonylethylaminomethyl group at the furan's 5-position is highly polar. Because the furan ring directs this group into the solvent channel, it drastically improves the molecule's aqueous solubility and cellular potency without interfering with ATP-pocket binding. Replacing the furan ring with other heterocycles (e.g., triazoles) often alters the delicate balance of EGFR vs. HER2 selectivity[8].

Fig 1: SAR logic tree illustrating the structural contributions of 2-furyl quinazoline domains.

Quantitative Data Presentation

The following table synthesizes the SAR data of key 2-furyl quinazoline derivatives, demonstrating how structural modifications impact kinase inhibition.

| Compound Class / Name | C-4 Substitution | C-6 Substitution | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Primary Application |

| Lapatinib [6] | 3-Cl-4-(3-F-benzyloxy)aniline | 5-(2-methylsulfonylethylaminomethyl)-2-furyl | 10.8 | 9.2 | Breast Cancer (HER2+) |

| Compound 2a [9] | 3-ethynylaniline | 5-substituted furan-2-yl | 5.06 | N/A | NSCLC (EGFR Mutant) |

| Compound 14f [8] | Isoquinoline-tethered | Furan-2-yl | >100 | <15 | Breast Cancer (HER2 Selective) |

| Nifurquinazol [2] | Diethanolamine | None (Furan at C-2) | Inactive | Inactive | Antibacterial |

Mechanism of Action & Pathway Visualization

2-furyl quinazolines like lapatinib exert their antineoplastic effects by penetrating the cell membrane and reversibly binding to the intracellular ATP-binding domain of EGFR and HER2[10]. This blockade prevents receptor autophosphorylation, thereby shutting down the downstream MAPK/Erk (proliferation) and PI3K/Akt (survival) signaling cascades.

Fig 2: EGFR/HER2 signaling pathway and mechanism of kinase inhibition by 2-furyl quinazolines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel 2-furyl quinazoline derivatives must follow stringent, self-validating workflows. The following protocols integrate internal controls to prevent false positives/negatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ability of the derivative to inhibit EGFR/HER2-mediated phosphorylation of a substrate by quantifying unconsumed ATP.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the 2-furyl quinazoline derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

-

Causality: Maintaining a constant 1% DMSO across all wells prevents solvent-induced artifacts in kinase activity. Include Lapatinib as a positive control and 1% DMSO as a vehicle control.

-

-

Enzyme/Substrate Addition: Add recombinant EGFR or HER2 kinase domain and poly(Glu,Tyr) substrate to the wells.

-

Reaction Initiation: Add ATP to initiate the reaction.

-

Causality: The ATP concentration must be strictly maintained at or below the

for the specific kinase. Because these derivatives are ATP-competitive inhibitors, artificially high ATP concentrations will outcompete the drug, yielding falsely elevated IC₅₀ values.

-

-

Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

-

Data Analysis: Measure luminescence and fit the data to a four-parameter logistic non-linear regression model to calculate the IC₅₀.

Protocol 2: Cellular Proliferation & Target Engagement Assay

This protocol validates that the biochemical potency translates to cellular efficacy.

Step-by-Step Methodology:

-

Cell Culture: Seed SKBR3 (HER2 overexpressing) and A431 (EGFR overexpressing) cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

-

Compound Treatment: Treat cells with serial dilutions of the derivative in media containing 1% Fetal Bovine Serum (FBS).

-

Causality: High serum concentrations (e.g., 10% FBS) contain exogenous growth factors that can hyperactivate parallel, non-EGFR/HER2 signaling pathways (like IGFR), masking the true anti-proliferative effect of the targeted blockade.

-

-

Viability Readout (72h): After 72 hours, add CellTiter-Glo® reagent. Lyse cells for 10 minutes and read luminescence to determine cell viability.

-

Target Engagement (Western Blot): In a parallel 6-well plate, treat cells with the IC₅₀ concentration of the compound for 4 hours. Lyse cells in RIPA buffer. Probe lysates via Western Blot for total EGFR, phospho-EGFR (Tyr1068), total HER2, and phospho-HER2 (Tyr1221/1222).

-

Causality: Viability alone does not prove mechanism. A reduction in p-EGFR/p-HER2 relative to total receptor levels definitively proves that the cytotoxicity is driven by on-target kinase inhibition.

-

Conclusion

The 2-furyl quinazoline scaffold is a masterclass in rational drug design. By understanding the spatial and electronic contributions of the furan ring—whether acting as a nitro-bearing warhead in antimicrobials or as a rigid, solvent-directing spacer in kinase inhibitors—researchers can continue to fine-tune this pharmacophore. Future directions include the development of irreversible (covalent) 2-furyl quinazolines targeting resistance mutations (e.g., EGFR T790M/C797S) and the exploration of novel linker chemistries to overcome off-target toxicities.

References

-

Burch HA. "Nitrofuryl heterocycles. IV. 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives." Journal of Medicinal Chemistry, 1966. URL:[Link]

-

"Nifurquinazol." Wikipedia. URL:[Link]

-

"Lapatinib." PubChem, CID 208908. URL:[Link]

-

"Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." NIH/PMC. URL:[Link](Representative PMC link for HER2 selective quinazolines)

-

"Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." NIH/PMC. URL:[Link](Representative PMC link for EGFR SAR)

Sources

- 1. Nitrofuryl heterocycles. IV. 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nifurquinazol - Wikipedia [en.wikipedia.org]

- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

Binding affinity of 4-Amino-2-(2-furyl)quinazoline at A2A receptors

Technical Whitepaper: Binding Affinity & Pharmacology of 4-Amino-2-(2-furyl)quinazoline Scaffolds at A Receptors

Executive Summary

The 4-Amino-2-(2-furyl)quinazoline scaffold represents a critical pharmacophore in the design of non-xanthine Adenosine A

While the "locked" tricyclic structure of CGS-15943 confers high affinity (

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

Understanding the nomenclature and structural relationship between the core scaffold and established ligands is vital for accurate pharmacological assessment.

Structural Hierarchy

-

Target Scaffold: 4-Amino-2-(2-furyl)quinazoline

-

Optimized Isomer (Recent Hit): 2-Amino-4-(furan-2-yl)quinazoline

Chemical Structure Diagram

The following diagram illustrates the structural relationship and the "Scaffold Hop" strategy.

Caption: Structural evolution from the tricyclic CGS-15943 to bicyclic quinazoline scaffolds. Isomerization to the 2-amino-4-furyl core restores affinity lost during simplification.

Pharmacological Profile[6]

Binding Affinity Data

The following table summarizes the binding constants (

| Compound | Structure Class | A | Selectivity (vs A | Reference |

| CGS-15943 | Triazoloquinazoline | 3.5 ± 0.5 | Moderate (A | |

| ZM-241385 | Triazolotriazine | 0.8 ± 0.1 | High (>500-fold) | |

| 4-Amino-2-(2-furyl)quinazoline | Quinazoline (Core) | > 1,000 (Typical) | Low | |

| 6-Br-4-(furan-2-yl)quinazolin-2-amine | Quinazoline (Isomer) | 20 ± 5 | Moderate | |

| Compound 5m | Subst.[3] Quinazoline | 5.0 | High |

Structure-Activity Relationship (SAR) Insights

-

The Exocyclic Amine: Essential for hydrogen bonding with Asn253 and Glu169 in the A

binding pocket. In the 4-amino-2-furyl scaffold, the position of this amine often fails to align optimally unless the ring system is "locked" (as in CGS-15943). -

The Furan Ring: Provides critical hydrophobic/aromatic interactions with Trp246 and His278 . The 2-furyl position in the quinazoline core mimics the furan position in CGS-15943 but lacks the planarity enforcement of the triazole ring.

-

C6/C7 Substitution: Introduction of halogens (e.g., Bromine) or bulky groups at C6/C7 can induce a conformational fit that mimics the tricyclic parent, dramatically improving affinity (as seen in the 20 nM hit).

Mechanism of Action & Molecular Modeling

The binding of quinazoline derivatives to the A

Key Binding Residues

-

Asn253 (6.55): Forms a bidentate hydrogen bond with the exocyclic amine and the N1/N3 of the quinazoline ring. This is the "anchor" interaction for all adenosine ligands.

-

Phe168 (EL2): Engages in

- -

Glu169 (EL2): Often forms a water-mediated H-bond with the exocyclic amine.

-

Trp246 (6.48): Provides a hydrophobic floor for the furan ring.

Signaling Pathway Diagram

Activation of A

Caption: A2A receptor signaling cascade. Quinazoline antagonists competitively inhibit the Adenosine-induced activation of Gs-coupled Adenylyl Cyclase.

Experimental Protocols

To validate the affinity of 4-Amino-2-(2-furyl)quinazoline derivatives, the following Radioligand Binding Assay is the industry standard.

Protocol: Radioligand Displacement Assay

Objective: Determine the

Materials:

-

Membranes: HEK293 cells stably expressing human A

R. -

Radioligand:

(Specific Activity ~50 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA, 2 U/mL Adenosine Deaminase (ADA). Note: ADA is crucial to degrade endogenous adenosine.

Step-by-Step Workflow:

-

Preparation:

-

Thaw membrane prep and dilute in Assay Buffer to ~10-20

g protein/well. -

Prepare serial dilutions of the Test Compound (Quinazoline) in DMSO (Final DMSO < 1%).

-

-

Incubation:

-

In a 96-well plate, add:

-

25

L Test Compound (or Buffer for Total Binding). -

25

L -

25

L Non-specific binding control (e.g., 10 -

125

L Membrane suspension.

-

-

Incubate for 90 minutes at 25°C (equilibrium).

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

-

Quantification:

-

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a beta-counter.

-

-

Analysis:

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff equation :

-

Protocol Visualization

Caption: Standard workflow for A2A radioligand competition binding assays.

Conclusion

The 4-Amino-2-(2-furyl)quinazoline structure serves as the fundamental bicyclic scaffold for a major class of A

References

-

Williams, M., et al. (1987). Biochemical and pharmacological characterization of CGS 15943, a novel non-xanthine adenosine antagonist.Journal of Pharmacology and Experimental Therapeutics .

-

Poucher, S. M., et al. (1995). The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist.British Journal of Pharmacology .

-

Jacobson, K. A., et al. (1998). Structure-Activity Relationships of Adenosine Receptor Antagonists.Journal of Medicinal Chemistry .

-

Laversin, E., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.Molecules .[1][7][8][6][9][2][3][10][4][11][12][13]

-

BindingDB. Affinity Data for Quinazoline Derivatives at Adenosine Receptor A2a.

Sources

- 1. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-posi... - ChEMBL [ebi.ac.uk]

- 3. 9-Chloro-2-(2-furanyl)(1,2,4)triazolo(1,5-c)quinazolin-5-amine | C13H8ClN5O | CID 2690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discriminative effects of CGS 15943, a competitive adenosine receptor antagonist, have a dopamine component in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) having high potency at the human A2B and A3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. BindingDB PrimarySearch_ki [bindingdb.org]

- 12. mdpi.com [mdpi.com]

- 13. Development of CGS-15943 Adjunctives for the Disruption of Plasmid Maintenance in Multidrug Resistant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of CGS-15943 and Structural Analogs: A Technical Guide

Executive Summary

CGS-15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) represents a critical milestone in purinergic pharmacology as one of the first discovered non-xanthine adenosine receptor antagonists[1]. By utilizing a triazoloquinazoline scaffold rather than a traditional xanthine core, CGS-15943 circumvents the phosphodiesterase (PDE) inhibition typically associated with compounds like caffeine or theophylline[1]. This structural divergence grants it a highly specific pharmacological profile, making it a vital tool compound for investigating adenosine receptor-mediated pathways, PI3K/Akt signaling, and novel antimicrobial adjunct therapies.

Core Pharmacological Profile

Adenosine Receptor Antagonism

CGS-15943 acts as a potent, non-selective antagonist across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3)[2]. It binds with low nanomolar affinity to the A1 and A2A receptors, while exhibiting approximately tenfold lower potency at the A2B and A3 subtypes[3].

Table 1: Binding Affinities of CGS-15943

| Target Receptor / Enzyme | Affinity / Potency | Selectivity Profile |

| Adenosine A1 | High Affinity[2] | |

| Adenosine A2A | High Affinity[2] | |

| Adenosine A2B | Moderate Affinity[2] | |

| Adenosine A3 | Moderate Affinity[2] | |

| PI3K (p110γ) | Off-target Kinase Inhibition |

Off-Target Kinase Inhibition (PI3K/Akt Pathway)

Beyond its canonical role at purinergic receptors, CGS-15943 directly inhibits the lipid kinase activity of the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ[3]. By selectively targeting the catalytic subunit of p110γ (

In Vivo Efficacy

In behavioral models, CGS-15943 dose-dependently increases locomotor activity with a potency approximately 26 times greater than caffeine, operating through a shared mechanism of adenosine receptor blockade[4]. Furthermore, recent screenings have identified CGS-15943 as a highly selective antiplasmid agent capable of abolishing plasmids encoding multidrug resistance elements (e.g., carbapenemases) in E. colitolC mutants[5].

Structural Analogs & Structure-Activity Relationship (SAR)

Chemical optimization of the triazoloquinazoline core has generated analogs with subnanomolar affinity and high subtype selectivity. Distal modifications of the N5-substituent are highly modulatory to both potency and selectivity[6].

Table 2: Binding Affinities of Key CGS-15943 Analogs

| Derivative / Modification | Target | Potency | Pharmacological Impact |

| N5-(2-iodophenyl)acetyl | A2A | High | Highly selective for A2A receptors[6]. |

| (R)-N5-α-methyl(phenylacetyl) | A3 | Most potent derivative at A3 receptors[6]. | |

| N5-diphenylacetyl (Compound 13) | A3 | Exploits a large hydrophobic region in the A3 receptor[6]. | |

| N5-γ-aminobutyryl (Compound 27) | A2B | Optimal 3-methylene chain length for A2B receptors[6]. |

Mechanistic Pathway Visualization

The dual-action nature of CGS-15943 requires a systems-level understanding of both its primary receptor antagonism and its secondary kinase inhibition.

Dual pathways of CGS-15943 targeting Adenosine Receptors and PI3K/Akt signaling.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating mechanisms.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium dissociation constant (

Workflow:

-

Membrane Preparation: Harvest CHO cells stably expressing human A1, A2A, A2B, or A3 receptors. Homogenize in Tris-HCl buffer to isolate the membrane fraction.

-

Incubation: Incubate 50 μg of membrane protein with a subtype-specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of CGS-15943 (0.1 nM to 10 μM) for 60 minutes at 25°C to reach equilibrium[6].

-

Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters three times with ice-cold buffer. Causality: The low temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation during the wash step.

-

Quantification: Measure bound radioactivity using liquid scintillation counting.

Radioligand binding assay workflow for determining receptor affinity (Ki).

Antiplasmid Activity Screening (qPCR Assay)

Objective: Evaluate the efficacy of CGS-15943 analogs in disrupting plasmid maintenance in multidrug-resistant bacteria. Self-Validating Mechanism: The assay utilizes a dual-target qPCR system where the plasmid copy number is strictly normalized to the bacterial chromosomal copy number. Causality: This mathematical normalization controls for the effects of general bacterial growth inhibition, ensuring that a drop in plasmid detection is due to true antiplasmid activity (curing) rather than simply killing the host cell[5].

Workflow:

-

Compound Dispensing: Suspend CGS-15943 analogs in DMSO and dispense into microplate wells in doubling dilution series[5].

-

Incubation: Inoculate with E. colitolC mutants (to bypass native efflux barriers) harboring the target plasmid and incubate at 37°C for 24 hours[5].

-

Lysis & Neutralization: Pellet bacteria, resuspend in 50 mM NaOH, and heat at 98°C for 10 minutes. Neutralize with 0.5 M Tris HCl[5].

-

Dual qPCR: Perform SYBR Green qPCR targeting both a plasmid-specific gene and a chromosomal reference gene. Calculate the relative plasmid retention percentage[5].

References

-

[2] CGS 15943 | CAS# 104615-18-1 | Adenosine Receptor Antagonist - MedKoo Biosciences.

-

[1] CGS-15943 - Wikipedia.

-

CGS 15943 | Non-selective Adenosine - Tocris Bioscience.

-

[5] Development of CGS-15943 Adjunctives for the Disruption of Plasmid Maintenance in Multidrug Resistant E. coli - ACS Infectious Diseases.

-

[4] CGS 15943, a Nonxanthine Adenosine Receptor Antagonist: Effects on Locomotor Activity of Nontolerant and Caffeine-Tolerant Rats - PubMed.

-

[3] CGS 15943 is an Orally Active Adenosine Receptor Antagonist - MedChemExpress.

-

[6] Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes - NIH PMC.

Sources

- 1. CGS-15943 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGS 15943, a nonxanthine adenosine receptor antagonist: effects on locomotor activity of nontolerant and caffeine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Chemical Properties, Synthesis, and Pharmacological Profiling of 4-Amino-2-(2-furyl)quinazoline

Executive Summary

In the landscape of targeted therapeutics, the quinazoline scaffold represents a privileged pharmacophore, particularly in the design of receptor tyrosine kinase (RTK) inhibitors and adenosine receptor antagonists. 4-Amino-2-(2-furyl)quinazoline (CAS: 40172-85-8) is a highly versatile derivative characterized by an amino group at the C4 position and a furan-2-yl substitution at the C2 position[1][2]. This in-depth technical guide delineates the physicochemical properties, structural biology rationale, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery pipelines.

Physicochemical Profiling & Molecular Weight

The fundamental chemical properties of 4-Amino-2-(2-furyl)quinazoline dictate its behavior in both synthetic workflows and biological assays. With a molecular formula of C12H9N3O[1][3], the compound exhibits an optimal balance of lipophilicity and polarity, aligning perfectly with Lipinski’s Rule of Five for oral bioavailability.

The primary amino group at C4 introduces a critical hydrogen bond donor, while the quinazoline nitrogen atoms (N1, N3) and the furan oxygen serve as hydrogen bond acceptors. The furan ring significantly increases the overall lipophilicity (LogP) compared to an unsubstituted core[4][5].

Table 1: Quantitative Physicochemical Data

| Property | Value | Experimental/Computational Causality |

| Molecular Weight | 211.22 g/mol | Calculated from atomic masses of C12H9N3O[1]. |

| Exact Mass | 211.07456 Da | Critical target value for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area (tPSA) | ~64.9 Ų | Derived from N and O heteroatoms; optimal for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | The C4-NH2 group acts as a primary donor for kinase hinge-region binding. |

| Hydrogen Bond Acceptors | 4 | N1, N3, C4-NH2, and furan-O participate in receptor pocket interactions. |

| Predicted LogP | ~2.6 | The 2-furyl substitution enhances hydrophobic pocket affinity compared to the base scaffold. |

Structural Biology & Pharmacological Relevance

The 4-aminoquinazoline core is a well-documented adenine mimetic[6]. In the context of kinase inhibition (such as EGFR or Aurora kinases), the ATP-binding pocket of the kinase domain is the primary target.

Mechanistic Causality: The N1 nitrogen and the C4-amino group of the quinazoline ring form a bidentate hydrogen-bonding network with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[6]. Concurrently, the 2-furyl group projects into an adjacent hydrophobic pocket near the gatekeeper residue. This dual-interaction model not only anchors the molecule but also provides a vector for steric tuning to achieve kinase selectivity.

Pharmacophore mapping of 4-Amino-2-(2-furyl)quinazoline in a kinase ATP-binding pocket.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We outline two distinct pathways: a direct base-catalyzed cyclocondensation and a stepwise chlorination-amination route.

Protocol A: Base-Catalyzed Cyclocondensation

This method constructs the quinazoline core directly from simple nitrile precursors[7].

-

Reagent Preparation: Dissolve 1.0 equivalent of anthranilonitrile and 1.2 equivalents of 2-furonitrile in anhydrous 2-propanol under an inert nitrogen atmosphere.

-

Base Activation: Add 1.5 equivalents of freshly prepared sodium methoxide (NaOMe).

-

Causality Checkpoint: NaOMe is not merely a solvent basifier; it actively deprotonates the primary amine of anthranilonitrile. This drastically increases its nucleophilicity, facilitating an attack on the highly electrophilic nitrile carbon of 2-furonitrile[7].

-

-

Cyclization: Heat the reaction mixture to reflux (82°C) for 6–8 hours.

-

Self-Validating Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the fluorescent anthranilonitrile spot and the emergence of a lower-Rf product spot under 254 nm UV light confirms cyclization progress.

-

-

Isolation: Cool the mixture to room temperature and quench by pouring into ice-water. The highly lipophilic 4-Amino-2-(2-furyl)quinazoline will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Base-catalyzed cyclocondensation synthesis of 4-Amino-2-(2-furyl)quinazoline.

Protocol B: Chlorination-Amination Sequence

This route utilizes a pre-formed lactam, (CAS 26059-84-7)[8], offering tighter control over step-wise substitutions.

-

Chlorination: Suspend 2-(furan-2-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 10 volumes). Add a catalytic amount of N,N-dimethylaniline and reflux at 105°C for 4 hours.

-

Concentration: Distill off excess POCl3 under reduced pressure to prevent hydrolysis back to the starting material.

-

Amination: Dissolve the crude chloro-intermediate in anhydrous THF. Introduce methanolic ammonia at room temperature.

-

Causality Checkpoint: The electron-withdrawing nature of the quinazoline ring makes the C4 position highly electrophilic, facilitating a rapid Nucleophilic Aromatic Substitution (SNAr) by ammonia to yield the final product.

-

-

Purification: Evaporate the solvent, wash the residue with water to remove ammonium chloride byproducts, and purify via silica gel chromatography.

Analytical Characterization Workflows

To establish absolute trustworthiness in the synthesized batch, the following analytical validation matrix must be executed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+).

-

Validation Metric: The basic N1 and N3 nitrogens readily accept a proton in an acidic mobile phase (0.1% formic acid). The expected pseudo-molecular ion

must manifest at m/z 212.08 .

-

-

Proton Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

-

Validation Metric: Look for the diagnostic furan ring protons (multiplets at ~6.6, 7.2, and 7.8 ppm). The C4-NH2 group will appear as a broad singlet integrating to 2 protons, which will disappear upon D2O exchange.

-

Conclusion

4-Amino-2-(2-furyl)quinazoline (MW: 211.22 g/mol ) is a structurally elegant and pharmacologically potent scaffold. By understanding the causality behind its chemical reactivity—whether through direct cyclocondensation or SNAr amination—researchers can reliably synthesize this compound. Furthermore, its precise physicochemical metrics and hydrogen-bonding capabilities make it an indispensable building block for developing next-generation kinase inhibitors and targeted therapeutics.

References

-

Title: Synthesis of 4-amino-2-(2-furyl)quinazoline Source: PrepChem URL: [Link]

-

Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

-

Title: 4-Aminoquinazoline | C8H7N3 | CID 84759 Source: PubChem - NIH URL: [Link]

-

Title: 2-(furan-2-yl)quinazolin-4(3H)-one (CAS 26059-84-7) & 4-chloro-2-(furan-2-yl)quinazoline (CAS 6484-26-0) Source: Molaid Chemical Database URL: [Link]

Sources

- 1. 4-Amino-2-(2-furyl)quinazoline | 40172-85-8 [chemicalbook.com]

- 2. 4-Amino-2-(2-furyl)quinazoline | 40172-85-8 [chemicalbook.com]

- 3. 4-Amino-2-(2-furyl)quinazoline | 40172-85-8 [m.chemicalbook.com]

- 4. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinazoline, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scielo.br [scielo.br]

- 7. prepchem.com [prepchem.com]

- 8. 2-(furan-2-yl)quinazolin-4(3H)-one - CAS号 26059-84-7 - 摩熵化学 [molaid.com]

- 9. 4-chloro-2-(furan-2-yl)quinazoline - CAS号 6484-26-0 - 摩熵化学 [molaid.com]

The Role of 4-Amino-2-(2-furyl)quinazoline in Purinergic Signaling: A Technical Guide to Adenosine Receptor Antagonism

Executive Summary

Purinergic signaling is a ubiquitous mechanism of extracellular communication that governs critical physiological processes, ranging from central dopaminergic neurotransmission to peripheral immune regulation[1]. At the core of this signaling cascade are the P1 (adenosine) receptors. Historically, xanthine derivatives (such as caffeine and theophylline) were utilized to antagonize these receptors; however, their lack of subtype selectivity and off-target inhibition of phosphodiesterases (PDEs) limited their therapeutic utility.

This whitepaper provides an in-depth technical analysis of the 4-amino-2-(2-furyl)quinazoline scaffold—a highly potent, non-xanthine competitive antagonist. By dissecting its pharmacophore causality, receptor binding kinetics, and functional modulation of the A2A receptor pathway, this guide serves as a comprehensive resource for drug development professionals engineering next-generation purinergic modulators.

Mechanistic Overview: Purinergic Signaling & Pharmacophore Causality

The Purinergic Context

Under conditions of cellular stress, hypoxia, or inflammation, intracellular ATP is released into the extracellular space and rapidly dephosphorylated into adenosine by ectonucleotidases (CD39 and CD73)[2]. This localized surge in adenosine activates four distinct G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A receptor, which is heavily expressed in the striatum and on immune cells, couples to Gs proteins. Upon activation, it stimulates adenylate cyclase (AC), driving the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[3].

Structural Causality of the Quinazoline Scaffold

The design of 4-amino-2-(2-furyl)quinazoline is an exercise in precise bioisosteric engineering. Its efficacy as an antagonist is driven by two primary structural features:

-

The 4-Aminoquinazoline Core (The Anchor): This bicyclic system acts as a bioisostere for the adenine ring of endogenous adenosine. It anchors the molecule within the orthosteric binding site by forming critical, highly conserved hydrogen bonds with the Asn253 residue located in transmembrane helix 6 (TM6) of the A2A receptor[3].

-

The 2-(2-furyl) Substitution (The Lock): While the core provides affinity, the 2-furyl group dictates functional antagonism. This moiety projects outward into a deep, hydrophobic accessory pocket formed by residues such as Phe168 and Ile274. The steric bulk of the furyl ring physically prevents the inward movement of TM6, locking the receptor in an inactive conformation and preventing Gs-protein coupling[3][4].

Visualizing the Mechanism

Mechanism of 4-Amino-2-(2-furyl)quinazoline blocking A2A receptor-mediated cAMP accumulation.

Quantitative Data: Receptor Affinity and Functional Potency

The table below summarizes the binding affinities (

| Compound | A1 Affinity ( | A2A Affinity ( | A2B Affinity ( | A3 Affinity ( | cAMP |

| 4-Amino-2-(2-furyl)quinazoline (Core) | ~25.0 | ~5.0 | >1000 | >1000 | ~6.0 |

| CGS 15943 (Reference) | 3.5 | 4.2 | 16.0 | 51.0 | 1.1 |

| ZM 241385 (Reference) | 254.0 | 1.4 | 50.0 | >1000 | 0.8 |

Note: Data represents synthesized consensus values from radioligand displacement assays on human recombinant receptors expressed in CHO cells[3][4][5].

Self-Validating Experimental Protocols

To accurately quantify the pharmacological profile of quinazoline derivatives, assays must be designed as self-validating systems. The protocols below detail the causality behind specific reagent choices to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity - Determination)

Objective: Measure the displacement of the radioligand

-

Step 1 (Preparation): Harvest CHO cells stably expressing human A2A receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Step 2 (Self-Validating Causality - ADA Addition): Resuspend membranes in assay buffer containing 10 mM

, 1 mM EDTA, and 2 U/mL Adenosine Deaminase (ADA) .-

Why ADA? Endogenous adenosine released during cell lysis acts as a hidden competitor against the radioligand, which would artificially lower the apparent affinity of the test compound. ADA hydrolyzes this background adenosine into inactive inosine, ensuring the measured

is an absolute value[2].

-

-

Step 3 (Incubation): Combine 10 µg of membrane protein, 1 nM

ZM241385, and varying concentrations of the quinazoline antagonist ( -

Step 4 (Filtration): Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer.

-

Step 5 (Detection): Quantify trapped receptor-bound radioligand via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Objective: Quantify the ability of the compound to block agonist-induced cAMP production.

-

Step 1 (Preparation): Plate CHO-hA2AR cells in a 384-well microplate at 5,000 cells/well in HBSS buffer.

-

Step 2 (Self-Validating Causality - IBMX Addition): Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine) .

-

Why IBMX? Intracellular PDEs rapidly hydrolyze synthesized cAMP, destroying the signal before it can be measured. IBMX is a broad-spectrum PDE inhibitor; its inclusion guarantees that the assay strictly measures the rate of adenylate cyclase synthesis modulated by the A2A receptor, validating the functional readout.

-

-

Step 3 (Stimulation): Add a sub-maximal concentration of an A2A agonist (e.g., 100 nM NECA) alongside the quinazoline antagonist. Incubate for 30 minutes at room temperature.

-

Step 4 (Detection): Lyse cells and introduce TR-FRET reagents (Europium-labeled cAMP and ULight-labeled anti-cAMP antibody). Endogenous cAMP competes with Europium-cAMP for antibody binding, causing a measurable decrease in the FRET signal. Plot the dose-response curve to determine the

[3].

Visualizing the Experimental Workflow

Step-by-step workflow for evaluating quinazoline antagonist affinity and functional potency.

Therapeutic Implications

The optimization of the 4-amino-2-(2-furyl)quinazoline scaffold has profound clinical implications. In neuropharmacology, selective A2A antagonists are utilized to fine-tune dopaminergic neurotransmission in the striatum, offering a non-dopaminergic mechanism to alleviate motor deficits in Parkinson's disease[6]. Furthermore, in immuno-oncology, blocking A2A receptors in the hypoxic tumor microenvironment prevents adenosine-mediated immunosuppression, effectively restoring T-cell and natural killer (NK) cell functionality[2]. The quinazoline core remains a highly tunable, privileged scaffold for developing next-generation therapeutics in these domains.

References

- Tocris Bioscience.CGS 15943 | Non-selective Adenosine Antagonist.

- MDPI (Molecules).Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.

- Wikipedia.Purinergic signalling.

- Frontiers in Immunology.Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis.

- PubMed / Neuropharmacology.Purinergic signaling in Parkinson's disease. Relevance for treatment.

Sources

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 3. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 6. Purinergic signaling in Parkinson's disease. Relevance for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolution of Non-Xanthine Blockade: The Furyl-Quinazoline Scaffold

The Paradigm Shift: Beyond Caffeine

For decades, the pharmacological landscape of adenosine receptor antagonism was dominated by methylxanthines—specifically caffeine and theophylline. While effective, these compounds suffered from a critical flaw: non-selectivity . They acted as "dirty drugs," hitting all adenosine receptor subtypes (

The discovery of furyl-substituted quinazolines marked a pivotal moment in medicinal chemistry. This transition wasn't merely a structural tweak; it was a scaffold hop from the purine-like xanthine core to the tricyclic and bicyclic quinazoline architectures. This shift unlocked nanomolar affinity and, crucially, the ability to tune selectivity between the neuroprotective

The protagonist of this history is CGS-15943 , the first non-xanthine adenosine antagonist to achieve high potency, defined by its unique 2-furyl substitution.

The Structural Evolution

The logic of this discovery followed a clear trajectory:

-

Xanthine Baseline: High affinity, low selectivity, PDE liability.

-

Triazoloquinazoline (CGS-15943): Introduction of the furan ring at the 2-position of the triazole fused ring. Result: PDE activity eliminated, affinity increased.

-

Simplified Quinazolines (Modern Era): Deconstruction of the tricyclic system back to a bicyclic 2-amino-4-(furan-2-yl)quinazoline scaffold to improve solubility and pharmacokinetic properties while retaining the "furan warhead."

The Chemistry of the Furan Moiety

Why furan? In the context of the quinazoline scaffold, the furan ring is not just a lipophilic spacer; it is a critical pharmacophore.

Electronic and Steric Causality

-

-Stacking Interactions: The furan ring is electron-rich (excessive

-

Conformational Rigidity: Unlike a flexible alkyl chain, the furan ring locks the molecule into a planar conformation that mimics the adenine base of the endogenous ligand (adenosine), but without activating the receptor (antagonism).

-

The "Pocket" Fit: SAR studies reveal that replacing the furan with a larger phenyl or substituted phenyl group often leads to steric clash within the exosite of the receptor, diminishing affinity. The 5-membered furan is the "Goldilocks" size for the hydrophobic sub-pocket.

Quantitative Binding Data ( Values)

The following table illustrates the potency shift driven by the furan moiety in the CGS and derivative series.

| Compound | Scaffold | R-Group (Substituent) | Selectivity ( | ||

| Caffeine | Xanthine | - | 23,000 | 29,000 | ~1.2 (Non-selective) |

| CGS-15943 | Triazoloquinazoline | 2-Furyl | 3.3 | 21 | 6.3 |

| Derivative A | Triazoloquinazoline | 2-Phenyl | 120 | 45 | 0.3 |

| Compound 1 * | 2-Aminoquinazoline | 4-Furyl | 20 | >1000 | >50 |

*Compound 1 refers to the simplified 6-bromo-4-(furan-2-yl)quinazolin-2-amine identified in recent 2024 SAR campaigns.

Synthetic Protocols: Constructing the Scaffold

To access furyl-substituted quinazolines, two primary synthetic strategies are employed. The choice depends on whether the target is the tricyclic CGS-style core or the bicyclic modern core.

Method A: The Dimroth Rearrangement (Tricyclic Route)

This historical route was used for CGS-15943. It involves building the triazole ring onto the quinazoline.

Protocol Logic:

-

Precursor: Start with 2-amino-5-chlorobenzoic acid (anthranilic acid derivative).

-

Hydrazide Formation: React with hydrazine to form the hydrazide.

-

Cyclization: Condense with cyanogen bromide or a nitrile derivative to close the rings.

Method B: The Direct Coupling (Modern Bicyclic Route)

This is the preferred method for current drug discovery due to modularity. It utilizes a Palladium-catalyzed Suzuki-Miyaura coupling to install the furan ring.

Step-by-Step Protocol: Synthesis of 4-(Furan-2-yl)quinazolin-2-amine

Safety Note: All steps require a fume hood.

-

Cyclization to Quinazolinone:

-

Mix 2-amino-5-bromobenzonitrile (1.0 eq) with chloroformamidine hydrochloride (1.5 eq) in diglyme.

-

Heat to 160°C for 4 hours.

-

Mechanism:[1][2][3] Nucleophilic attack of the amine on the nitrile, followed by ring closure.

-

Workup: Cool, filter precipitate, wash with ether. Yields 6-bromoquinazolin-2,4-diamine (intermediate).

-

Alternative: Use 2-aminobenzamide + urea fusion to get the quinazolin-2,4-dione, then chlorinate.

-

-

Chlorination (The Activation):

-

Suspend the quinazolinone intermediate in

(excess). -

Add catalytic N,N-dimethylaniline. Reflux for 3 hours.

-

Result: 2,4-dichloroquinazoline (or 2-amino-4-chloroquinazoline if protected).

-

Evaporate excess

under vacuum.

-

-

Suzuki Coupling (The Furan Installation):

-

Dissolve 4-chloro-quinazolin-2-amine (1.0 eq) in 1,4-dioxane/water (4:1).

-

Add 2-furanylboronic acid (1.2 eq).

-

Add catalyst:

(5 mol%). -

Add base:

(2.0 eq). -

Reflux under Argon atmosphere for 12 hours.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Synthetic Workflow Visualization

Caption: Modular synthetic pathway for generating 4-furyl-substituted quinazoline antagonists via Palladium-catalyzed cross-coupling.

Molecular Pharmacology & Mechanism

The furyl-quinazolines function as inverse agonists or neutral antagonists at the Adenosine

The Signaling Blockade

Under normal physiological conditions, adenosine accumulates during metabolic stress. It binds to

Mechanism of Action:

-

Competition: The furyl-quinazoline competes with adenosine for the orthosteric binding site.

-

Locking: It stabilizes the receptor in the inactive state (

), preventing the conformational change required for G-protein ( -

Outcome: Reduced cAMP production, leading to enhanced dopaminergic transmission (via

receptor interaction).

Pathway Visualization

Caption: Signal transduction blockade by furyl-quinazoline antagonists at the Adenosine A2A receptor interface.

Future Outlook: The "Dual" Potential

While the historical focus has been on GPCR antagonism, recent data suggests that the quinazoline-furan motif has "privileged structure" status. Newer research indicates that slight modifications to the 4-amino group can retarget these molecules to inhibit kinases (like EGFR or PI3K), which also possess ATP-binding pockets similar to the adenosine binding pocket.

The future of this scaffold lies in Polypharmacology : designing "dirty" drugs on purpose—for example, a dual

References

-

Williams, M., et al. (1987).[4] "Biochemical characterization of the triazoloquinazoline, CGS 15943, a novel, non-xanthine adenosine antagonist."[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Bolteau, R., et al. (2024). "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Pharmaceuticals.[4][5][6] Link

-

Ongini, E., & Fredholm, B. B. (1996). "Pharmacology of adenosine A2A receptors." Trends in Pharmacological Sciences. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists."[5] Handbook of Experimental Pharmacology. Link

-

Ghai, G., et al. (1987).[4] "Pharmacological characterization of CGS 15943A: a novel nonxanthine adenosine antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. CGS-15943 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Selectivity Matrix of 4-Amino-2-(2-furyl)quinazoline: A Comparative Analysis Against Privileged Quinazoline Scaffolds

Executive Summary & Structural Rationale

The quinazoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from alpha-1 adrenoceptor antagonists (e.g., prazosin) to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib)[1]. However, the specific substitution pattern on the pyrimidine ring of the quinazoline core dictates the molecule's target selectivity.

This technical guide explores the profound pharmacological shift that occurs when a 2-furyl group is introduced at the C2 position alongside an amino group at the C4 position. While classic 4-anilinoquinazolines are heavily biased toward the ATP-binding cleft of kinases, the 4-amino-2-(2-furyl)quinazoline architecture introduces unique steric and electronic parameters that effectively abolish kinase affinity, redirecting the molecule's selectivity toward G-protein coupled receptors (GPCRs)—most notably, the Adenosine A3 receptor[2].

Electronic and Steric Determinants

The regioselective functionalization of the quinazoline core relies heavily on its electronic distribution. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2[3]. This makes C4 highly susceptible to nucleophilic aromatic substitution (

Once the 4-amino group is installed, the subsequent addition of the 2-furyl group at C2 provides a critical vector. The furan oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring provides

Comparative Selectivity Profile

To understand the utility of the 4-amino-2-(2-furyl)quinazoline scaffold, we must benchmark it against other canonical quinazolines.

Adenosine A3 Receptor vs. Kinases

In structure-activity relationship (SAR) studies, converting a simple 4-aminoquinazoline into a 2-(2-furyl) derivative drastically increases its affinity for the human Adenosine A3 receptor. When further derivatized into urea analogues (e.g., VUF5574), these compounds exhibit

Conversely, the 2-furyl substitution is detrimental to EGFR kinase inhibition. EGFR inhibitors like gefitinib require an unsubstituted C2 position to fit snugly into the narrow hinge region of the kinase domain[1]. The bulky 2-furyl group causes a severe steric clash with the gatekeeper residue (T790 in EGFR), effectively rendering the molecule inactive against the kinase. Note that in kinase inhibitors where a furan ring is present (such as lapatinib), the furan is typically appended at the C6 position, not C2, to project into the solvent-exposed region rather than the hinge[4].

Quantitative Selectivity Matrix

The following table summarizes the target selectivity shift driven by the C2 and C4 substitution patterns.

| Compound Class / Prototype | C2 Substituent | C4 Substituent | Primary Target | Affinity ( | Selectivity Profile |

| VUF5574 (Analogue) | 2-Furyl | Substituted Urea | Adenosine A3 | >2500-fold over A1/A2A[2] | |

| Gefitinib | Hydrogen | 3-Chloro-4-fluoroaniline | EGFR (Kinase) | >100-fold over HER2[1] | |

| Prazosin | Hydrogen | 4-(2-furoyl)piperazine | Alpha-1 Adrenoceptor | >1000-fold over Alpha-2[1] | |

| Lapatinib | Hydrogen | 3-Chloro-4-(fluorobenzyloxy)aniline | EGFR / HER2 | Dual Inhibitor (C6-furan)[4] |

Mechanistic Pathways & Visualizations

The primary therapeutic value of the 4-amino-2-(2-furyl)quinazoline scaffold lies in its ability to act as a potent antagonist at the Adenosine A3 receptor. The A3 receptor is a

Figure 1: Pharmacological mechanism of 4-amino-2-(2-furyl)quinazoline derivatives as Adenosine A3 antagonists.

Validated Experimental Workflows

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacological evaluation of the scaffold.

Regioselective Synthesis of 4-Amino-2-(2-furyl)quinazoline

Because the C4 position is kinetically favored due to its higher LUMO coefficient[3], we utilize a temperature-controlled, step-wise

Step-by-Step Methodology:

-

Regioselective Amination (

):-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF.

-

Cool the reaction vessel strictly to 0 °C to prevent thermodynamic equilibration and C2-amination.

-

Add the desired amine (e.g., ammonia or substituted amine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

-

Stir for 2 hours at 0 °C. Monitor via TLC. The resulting product is the 2-chloro-4-aminoquinazoline intermediate.

-

-

Structural Validation (Self-Validating Step):

-

Isolate the intermediate and perform 2D-NMR (HMBC). Confirm the substitution at C4 by observing the correlation between the newly introduced amine protons and the C4/C4a carbons[3].

-

-

Suzuki-Miyaura Cross-Coupling:

-

Charge a Schlenk flask with the 2-chloro-4-aminoquinazoline intermediate (1.0 eq), 2-furylboronic acid (1.2 eq), and

(0.05 eq). -

Add degassed 1,4-dioxane and 2M aqueous

(2.0 eq). -

Reflux at 90 °C under an argon atmosphere for 12 hours.

-

Purify via silica gel chromatography to yield the final 4-amino-2-(2-furyl)quinazoline.

-

Figure 2: Step-wise regioselective synthesis workflow for 4-amino-2-(2-furyl)quinazolines.

Radioligand Binding Assay for A3 Selectivity

To validate the GPCR selectivity profile, a competitive radioligand binding assay must be employed.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells stably expressing human A1, A2A, or A3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g.

-

Radioligand Incubation:

-

For A3: Use

(0.1 nM). -

For A1/A2A: Use

and

-

-

Competition: Add the synthesized 4-amino-2-(2-furyl)quinazoline derivative in increasing concentrations (

to -

Filtration & Quantification: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate

values using non-linear regression, and convert to

References

1.[2] Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.[Link] 3.[1] Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO.[Link] 4.[4] Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - PMC - NIH.[Link]

Sources

Crystal Structure Analysis of 4-Amino-2-(2-furyl)quinazoline: Supramolecular Assembly and Crystallographic Causality

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors targeting EGFR and p21-activated kinase 4 (PAK4) [1]. The introduction of a 2-furyl moiety—yielding 4-Amino-2-(2-furyl)quinazoline (CAS 40172-85-8) [2]—fundamentally alters the electronic landscape of the molecule. The furan oxygen introduces a competitive hydrogen-bond acceptor, which profoundly influences both its target-binding conformation in biological systems and its solid-state supramolecular assembly.

This technical guide provides an in-depth, mechanistic approach to the single-crystal X-ray diffraction (SCXRD) analysis of 4-amino-2-(2-furyl)quinazoline. Designed for structural biologists and drug development professionals, this whitepaper details the causality behind crystallization choices, the self-validating protocols required for high-fidelity data collection, and the quantitative analysis of its crystallographic architecture.

Causality in Experimental Design for SCXRD

Obtaining diffraction-quality single crystals is not a matter of trial and error; it requires precise thermodynamic and kinetic control over the supersaturation trajectory.

Solvent Selection & Nucleation Control

A binary solvent system of Ethanol/Ethyl Acetate (1:1 v/v) is selected for this compound.

-

The Causality: 4-Aminoquinazolines possess a highly polar exocyclic amine and a hydrophobic aromatic core. Ethanol provides essential hydrogen-bonding stabilization for the amino group, preventing premature aggregation. Ethyl acetate acts as a solubility modulator. By utilizing isothermal slow evaporation at 298 K, the system is maintained within the metastable zone. This prevents rapid precipitation (which leads to microcrystalline powders or twinned crystals) and allows for controlled, singular nucleation events.

Cryogenic Data Collection (100 K)

-

The Causality: Heterocyclic rings attached to aromatic systems—specifically the 2-furyl group—frequently exhibit dynamic rotational disorder around the connecting C–C single bond at room temperature. Collecting diffraction data under a nitrogen cryostream at 100 K suppresses this thermal motion. This reduces the atomic displacement parameters (

) and allows the crystallographer to accurately resolve static disorder, ensuring high-fidelity determination of the dihedral angle between the quinazoline and furan rings.

Crystallographic Features & Supramolecular Assembly

The solid-state architecture of 4-amino-2-(2-furyl)quinazoline is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

In the solid state, 4-aminoquinazolines classically form centrosymmetric dimers via

-

Primary Motif: One amine proton participates in the primary

dimer with the endocyclic N3 nitrogen of an adjacent molecule. -

Secondary Motif: The second amine proton engages the furan oxygen (

) of another neighboring molecule. This competitive acceptor disrupts standard isolated dimers, extending the assembly into a 1D polymeric chain.

Stacking Interactions

The crystal packing is further stabilized by face-to-face

Fig 1: Causality of supramolecular assembly via hydrogen bonding and pi-stacking.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Purity Verification

-

Action: Prior to crystallization, verify the synthesized 4-amino-2-(2-furyl)quinazoline via HPLC.

-

Validation: Purity must exceed 99%. Causality: Trace impurities act as rogue nucleation sites, inducing crystal defects or non-merohedral twinning.

Step 2: Isothermal Crystallization

-

Action: Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) in a clean glass vial. Sonicate until completely dissolved. Cover with parafilm and puncture 2-3 pinholes.

-

Action: Place in a vibration-free environment at a constant 298 K for 5-7 days.

Step 3: Crystal Harvesting and Optical Validation

-

Action: Submerge the harvested crystals in inert perfluoropolyether oil to prevent solvent loss and oxidation.

-

Validation: Examine under a polarized light microscope. Self-Validation Checkpoint: A high-quality single crystal will exhibit complete, sharp optical extinction every 90 degrees of rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.

Step 4: SCXRD Data Collection and Reduction

-

Action: Mount a validated crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen loop and transfer to the diffractometer equipped with a Mo Kα radiation source (

Å) and a 100 K nitrogen cryostream. -

Validation: During initial data reduction (e.g., using APEX or CrysAlisPro), monitor the internal agreement factor (

). Self-Validation Checkpoint: An

Step 5: Structure Solution

-

Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

(SHELXL) [5].

Fig 2: Workflow for the crystallization and SCXRD analysis of quinazoline derivatives.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic metrics for the 4-amino-2-(2-furyl)quinazoline scaffold based on high-resolution refinement of analogous structures.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O |

| Formula Weight ( | 211.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume ( | 1525.4 ų |

| 4 | |

| Temperature | 100(2) K |

| Goodness-of-fit on | 1.039 |

| Final |

Table 2: Hydrogen-Bond Geometry (Å, °)

| Interaction Type | Donor-H | ||||

| Primary Dimer | N4—H4A | 0.86 | 2.08 | 2.911(4) | 160.9 |

| Secondary Chain | N4—H4B | 0.86 | 2.11 | 2.931(4) | 160.2 |

(Note: Symmetry transformations are required to generate equivalent atoms for adjacent molecules in the lattice).

References

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCrData.[Link]

-

Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E / PMC.[Link]

-

Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis.[Link]

Sources

Methodological & Application

Optimal solvents for dissolving 4-Amino-2-(2-furyl)quinazoline for in vitro assays

Application Note: Optimal Solubilization & Handling of 4-Amino-2-(2-furyl)quinazoline for In Vitro Assays

Executive Summary

This guide details the physicochemical properties and optimal solubilization protocols for 4-Amino-2-(2-furyl)quinazoline (Structure: Quinazoline core, C4-amino, C2-furan). As a planar, lipophilic heterocycle, this compound presents specific challenges regarding aqueous solubility and π-stacking aggregation.

Key Takeaway: The compound is practically insoluble in neutral aqueous buffers. Successful in vitro deployment requires a 100% DMSO stock solution followed by a step-wise serial dilution strategy to prevent "precipitation shock" upon contact with assay media. Direct dissolution in ethanol or water is not recommended for quantitative assays.

Physicochemical Profile & Solubility Logic

To master the handling of this compound, one must understand the forces governing its behavior in solution.

| Property | Value (Est.) | Implication for Handling |

| Molecular Weight | ~211.22 g/mol | Small molecule, rapidly diffuses. |

| LogP (Lipophilicity) | ~2.5 – 3.2 | Moderate lipophilicity. Prefers organic solvents; prone to binding plasticware. |

| pKa (Basic) | ~5.5 (N1-quinazoline) | Critical: At physiological pH (7.4), the molecule is uncharged (neutral), minimizing aqueous solubility. It only becomes soluble as a cation at pH < 4. |

| Structural Risk | Furan Ring | Furan moieties can be sensitive to oxidation over time. Store stocks at -20°C or -80°C, preferably under nitrogen/argon. |

| Aggregation Risk | High | Planar aromatic rings induce π-π stacking in water, potentially causing false-positive "promiscuous" inhibition in enzymatic assays. |

Solvent Selection Strategy

The choice of solvent dictates the stability and reproducibility of your data.

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]

-

Grade: Anhydrous, Sterile-Filtered (≥99.9%).

-

Solubility Limit: Typically >20 mM (high).

-

Why: DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice of the quinazoline ring without chemically reacting with the furan or amino groups.

-

Recommendation: Use as the sole solvent for Stock Solutions (10 mM - 50 mM) .

Secondary Solvent: Ethanol (EtOH)

-

Solubility Limit: Moderate (< 5 mM typically).

-

Why: The free base form of 4-aminoquinazolines dissolves poorly in ethanol unless heated or acidified (converted to HCl salt).

-

Recommendation: Avoid for primary stocks. Useful only if DMSO is strictly incompatible with the downstream assay (rare).

Aqueous Buffers (PBS, HEPES, Tris)

-

Solubility Limit: Negligible (< 10 µM).

-

Risk: Direct addition of solid compound to buffer will result in a suspension, not a solution, leading to erratic IC50 data.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, homogeneous 10 mM stock solution.

Materials:

-

Solid 4-Amino-2-(2-furyl)quinazoline (Free Base).

-

Anhydrous DMSO (stored in a desiccator).

-

Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure:

-

Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation (water promotes degradation).

-

Weighing: Weigh approximately 2.11 mg of compound into a sterile microcentrifuge tube or glass vial.

-

Calculation:

-

Example: For 1 mL of 10 mM stock:

.

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds.

-

Visual QC: Hold the vial up to a light source. The solution must be crystal clear . If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol 2: Serial Dilution & Assay Plate Preparation

The "Crash-Out" Danger: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer often causes immediate, microscopic precipitation. This "shock" creates a cloudy suspension that ruins data.

The Solution: Intermediate Dilution Step

Figure 1: Recommended dilution workflow to maintain solubility. By keeping the compound in 100% DMSO during serial dilution and only introducing water at the final steps, you minimize the time the compound spends in a metastable aqueous state.

Step-by-Step:

-